molecular formula C27H30N4O2 B2986349 (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide CAS No. 398997-86-9

(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide

Cat. No.: B2986349
CAS No.: 398997-86-9
M. Wt: 442.563
InChI Key: BVEHLTHHROWVSN-SGWCAAJKSA-N
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Description

(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide is a useful research compound. Its molecular formula is C27H30N4O2 and its molecular weight is 442.563. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c32-25-13-11-22(12-14-25)21-28-29-26(33)15-16-30-17-19-31(20-18-30)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21,27,32H,15-20H2,(H,29,33)/b28-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEHLTHHROWVSN-SGWCAAJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN=CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)N/N=C/C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide
  • Molecular Formula : C26H29N3O2
  • Molecular Weight : 415.54 g/mol

This compound features a hydrazide functional group, which is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Research has indicated that compounds with hydrazide moieties can exhibit significant anticancer effects. They may act by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting tumor growth through various signaling pathways.

For instance, studies on similar hydrazone derivatives have shown promising results against various cancer cell lines, suggesting that this compound may possess similar properties.

Antimicrobial Properties

Hydrazides are also noted for their antimicrobial activities. They may inhibit bacterial growth by:

  • Disrupting bacterial cell wall synthesis.
  • Interfering with metabolic pathways.

Compounds with piperazine rings have been shown to enhance the antimicrobial efficacy of hydrazides, indicating that this compound could exhibit enhanced activity against pathogens.

The exact mechanism of action for this specific compound is not well-documented; however, similar compounds typically interact with cellular enzymes and receptors, potentially leading to:

  • Modulation of cell signaling pathways.
  • Inhibition of key enzymes involved in disease progression.

Case Studies and Research Findings

While specific case studies on this compound are lacking, related research highlights the potential of hydrazone derivatives in drug development. For example:

  • Study on Hydrazone Derivatives : A study published in a peer-reviewed journal demonstrated that a series of hydrazone derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells).
  • Antimicrobial Activity : Another research article reported that piperazine-based hydrazides showed effective inhibition against Gram-positive and Gram-negative bacteria.

Data Table: Comparison of Biological Activities

Compound TypeAnticancer ActivityAntimicrobial ActivityMechanism of Action
Hydrazone DerivativesHighModerateInhibition of apoptosis, disruption of cell wall synthesis
Piperazine HydrazidesModerateHighEnzyme inhibition, metabolic pathway interference

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